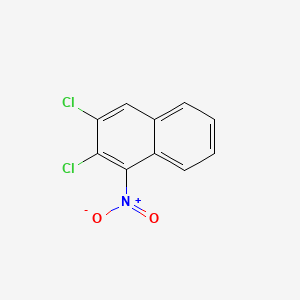

2,3-Dichloro-1-nitronaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

52270-66-3 |

|---|---|

Molecular Formula |

C10H5Cl2NO2 |

Molecular Weight |

242.05 g/mol |

IUPAC Name |

2,3-dichloro-1-nitronaphthalene |

InChI |

InChI=1S/C10H5Cl2NO2/c11-8-5-6-3-1-2-4-7(6)10(9(8)12)13(14)15/h1-5H |

InChI Key |

JXGMSAJQMIINOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2[N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2,3 Dichloro 1 Nitronaphthalene

Nucleophilic Aromatic Substitution Reactions on the Dichloronaphthalene Core

The naphthalene (B1677914) ring in 2,3-dichloro-1-nitronaphthalene is activated towards nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitro group at the C1 position significantly reduces the electron density of the aromatic system, thereby facilitating the attack of nucleophiles on the carbon atoms bearing the chlorine atoms. This activation is a cornerstone of the compound's reactivity, allowing for the sequential displacement of its chloro substituents.

This compound is expected to react readily with various nitrogen-containing nucleophiles, such as primary and secondary amines. In analogous systems like 2,3-dichloroquinoxaline, which also features activated chlorine atoms, reactions with amines lead to the formation of mono- and di-substituted amino derivatives. nih.gov For instance, the reaction with butylamine (B146782) can result in the displacement of one or both chlorine atoms, depending on the reaction conditions. nih.gov Higher temperatures and pressures are often required to displace the second chlorine atom, as the introduction of an electron-donating amino group deactivates the ring towards further substitution. nih.gov

| Nucleophile | Reaction Conditions | Products |

| Primary Amines (e.g., Butylamine) | Moderate temperature | Monosubstituted amino-chloro-nitronaphthalene |

| Primary Amines (e.g., Butylamine) | High temperature (e.g., 150 °C in a pressure vessel) | Disubstituted diamino-nitronaphthalene |

| Secondary Amines | Varies depending on amine basicity and steric hindrance | Mono- and/or di-substituted amino-nitronaphthalene derivatives |

This table presents expected reactivity based on analogous systems.

The dichloronaphthalene core is also susceptible to attack by other heteroatom nucleophiles, including those centered on oxygen, sulfur, and selenium.

Oxygen Nucleophiles: Reactions with alkoxides (e.g., sodium ethoxide in ethanol) can yield alkoxy-substituted derivatives. In the related compound 2,3-dichloro-1,4-naphthoquinone, reaction with an alcohol in the presence of a base like sodium carbonate resulted in N- and ethoxy-substituted products. researchgate.net

Sulfur Nucleophiles: Thiolates are powerful nucleophiles due to their high polarizability and are effective in displacing activated halogens. nih.gov Reactions with thiols would lead to the formation of thioether derivatives. In studies on 2,3-dichloroquinoxaline, a thiolate anion was used to displace the second, less reactive chlorine atom after an initial substitution with an amine. nih.gov

Selenium Nucleophiles: Organoselenium compounds, particularly selenolates, are known for their strong nucleophilic character, often exceeding that of their sulfur counterparts. nih.govresearchgate.net This enhanced reactivity is attributed to the "easy in – easy out" principle, where selenium's strong nucleophilicity facilitates bond formation, and the relative weakness of the resulting carbon-selenium bond allows for reversibility or further transformation. nih.gov Therefore, this compound is expected to react efficiently with selenium nucleophiles to form selanyl-naphthalene derivatives.

| Nucleophile Type | Example Nucleophile | Expected Product | Relative Reactivity Trend |

| Oxygen | Sodium Ethoxide (EtO⁻) | 2-Chloro-3-ethoxy-1-nitronaphthalene | O < S < Se |

| Sulfur | Sodium Thiophenolate (PhS⁻) | 2-Chloro-3-(phenylthio)-1-nitronaphthalene | |

| Selenium | Sodium Selenophenolate (PhSe⁻) | 2-Chloro-3-(phenylselanyl)-1-nitronaphthalene |

This table illustrates the expected products and relative reactivity based on established principles of nucleophilicity.

The regioselectivity and rate of nucleophilic substitution are governed by the electronic effects of the substituents. The nitro group at C1 is a powerful activating group, exerting a strong -M (mesomeric) and -I (inductive) effect. This effect is most pronounced at the ortho (C2) and para (C4, not substituted with a leaving group) positions. Consequently, the chlorine atom at C2 is highly activated towards nucleophilic attack.

The chlorine atom at C3 is also activated, though to a lesser extent, primarily through the inductive effect of the nitro group and the adjacent C2-chloro substituent. Once the first substitution occurs (likely at C2), the nature of the incoming nucleophile dictates the reactivity of the remaining chlorine atom. If the new substituent is electron-donating (e.g., an amino or alkoxy group), it will deactivate the ring towards subsequent SNAr reactions, making the displacement of the second chlorine more difficult. nih.gov Conversely, an electron-withdrawing substituent would facilitate the second substitution.

Reactions Involving the Nitro Group

The nitro group is not merely an activating spectator; it is a reactive functional group in its own right, primarily through reduction and participation in electron transfer processes.

The nitro group can be reduced to an amino group (-NH₂) or an intermediate hydroxylamine (B1172632) (-NHOH) using various reagents. This transformation is a pivotal step for further synthetic diversification, as the resulting amino group can be diazotized or acylated.

The reduction process involves a six-electron transfer to convert the nitro group to an amine, often proceeding through nitroso and hydroxylamine intermediates. nih.gov A variety of methods can be employed for this transformation:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.

Metal-Acid Systems: Metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl).

Hydride Reagents: Complex metal hydrides can be used, although they are less common for simple nitroarene reductions.

Hydroiodic Acid (HI): A 57% solution of HI has been effectively used to reduce nitrophenols to aminophenols, offering a convenient and broadly applicable method. nih.gov

The selective reduction to the hydroxylamine stage is more delicate and can be achieved under controlled conditions using specific reagents like zinc dust. mdpi.com These hydroxylamine derivatives are valuable intermediates in their own right. mdpi.com

| Reducing System | Target Functional Group | Typical Conditions |

| Fe / HCl | Amino (-NH₂) | Reflux in acidic aqueous solution |

| SnCl₂ / HCl | Amino (-NH₂) | Acidic solution, often at room temperature |

| Catalytic Hydrogenation (H₂, Pd/C) | Amino (-NH₂) | Pressurized H₂ gas, various solvents |

| Hydroiodic Acid (HI) | Amino (-NH₂) | 57% HI, often with H₃PO₂ |

| Zinc Dust / H₂O | Hydroxylamine (-NHOH) | Neutral or slightly acidic conditions, controlled temperature |

The nitro group makes this compound a potent electron acceptor. The presence of a nitro group on a naphthalene core causes a significant positive shift (around 1.4 V) in the molecule's reduction potential, making it an n-type (electron-deficient) organic system. nih.gov This inherent electron-accepting capability is central to its role in electron transfer processes.

In photochemical reactions, the nitro group typically acts as a fluorescence quencher by promoting rapid non-radiative decay pathways, such as intersystem crossing to the triplet state. nih.gov However, its strong electron-withdrawing nature makes the molecule a potential photo-oxidant in its excited state. The nitro group can initiate radical chain reactions by accepting an electron, as seen in photostimulated SRN1 reactions, although this mechanism competes with the more common SNAr pathway for activated systems. The intermediates formed during the reduction of the nitro group are also capable of participating in redox cycling, potentially leading to the generation of reactive oxygen species. nih.gov

Electrophilic Substitution Reactions on the Naphthalene Ring System

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. savemyexams.com In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. savemyexams.com The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. vaia.com

Competitive Halogenation and Nitration Studies

While specific competitive halogenation and nitration studies on this compound are not extensively detailed in the provided search results, the principles of electrophilic aromatic substitution on substituted naphthalenes provide a framework for predicting its behavior. The nitration of naphthalene itself primarily yields 1-nitronaphthalene (B515781). wikipedia.orgyoutube.com Further nitration can lead to dinitronaphthalene isomers. youtube.com

The process of nitration typically involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). vaia.commasterorganicchemistry.com Halogenation, on the other hand, often requires a Lewis acid catalyst, like iron(III) bromide or aluminum chloride, to generate a potent electrophile. savemyexams.com

In a competitive scenario, the outcome would depend on the relative reactivities of the halogenating and nitrating agents and the specific reaction conditions. The existing substituents on the this compound ring would direct the incoming electrophile to specific positions.

Directing Effects of Existing Chloro and Nitro Substituents

The directing effects of the chloro and nitro groups on the naphthalene ring are crucial in determining the position of further electrophilic attack.

Chloro Groups (Cl): Chlorine is an ortho-, para-directing deactivator. While it withdraws electron density from the ring through induction, making the ring less reactive towards electrophiles, its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

Nitro Group (NO₂): The nitro group is a strong deactivating and meta-directing group. vaia.comyoutube.com It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring significantly less nucleophilic and thus less reactive towards electrophiles. youtube.com This deactivation is so pronounced that it can prevent certain reactions, like Friedel-Crafts alkylation and acylation, from occurring. libretexts.orglkouniv.ac.in

Organometallic Reactions

Organometallic reagents, such as Grignard reagents, are powerful tools in organic synthesis for forming carbon-carbon bonds.

Reactions with Grignard Reagents and Other Organometallic Species

Grignard reagents (RMgX) are prepared by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent. libretexts.org They are highly reactive towards a variety of functional groups, including carbonyls. libretexts.org While specific studies on the reaction of this compound with Grignard reagents are not detailed, general principles suggest that the nitro group would be highly reactive towards such nucleophilic reagents. Grignard reagents can add to the nitro group, leading to its reduction or more complex transformations.

The presence of the chloro substituents also opens the possibility of forming a Grignard reagent from this compound itself, although the strong deactivating effect of the nitro group might complicate this. The relative reactivity of the C-Cl bonds would also be a factor.

Mechanistic Investigations of Alkylation and Arylation Pathways

The alkylation and arylation of aromatic compounds can be achieved through various methods, including Friedel-Crafts reactions and transition-metal-catalyzed cross-coupling reactions. libretexts.orgvirginia.edu

Friedel-Crafts Alkylation and Acylation: These reactions typically involve the generation of a carbocation or an acylium ion as the electrophile, which then attacks the aromatic ring. libretexts.orglkouniv.ac.in However, the strongly deactivated nature of the this compound ring makes it a poor substrate for traditional Friedel-Crafts reactions. libretexts.orglibretexts.org The electron-withdrawing nitro group renders the ring not nucleophilic enough to attack the electrophile. youtube.com

Transition-Metal-Catalyzed Cross-Coupling: Modern synthetic methods often employ transition metal catalysts (e.g., palladium, ruthenium, rhodium) to facilitate the alkylation and arylation of aromatic compounds. virginia.edu These methods can often tolerate a wider range of functional groups than traditional methods. For this compound, a cross-coupling reaction could potentially occur at one of the C-Cl bonds, allowing for the introduction of an alkyl or aryl group. The mechanism would involve steps such as oxidative addition of the aryl chloride to the metal center, transmetalation with an organometallic partner, and reductive elimination to form the product and regenerate the catalyst.

Rearrangement Reactions and Intramolecular Cyclizations

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. thermofisher.com Several named rearrangement reactions are known in organic chemistry, such as the Beckmann, Hofmann, and Curtius rearrangements. byjus.commasterorganicchemistry.com

For nitroaromatic compounds, rearrangements can occur under specific conditions. For instance, some substituted 2-nitroanilines have been shown to rearrange in concentrated sulfuric acid. rsc.org While no specific rearrangement reactions or intramolecular cyclizations involving this compound are described in the provided search results, the presence of the nitro group and the chloro substituents could potentially enable such transformations under the right conditions. For example, reduction of the nitro group to an amine, followed by functionalization, could create a substrate for an intramolecular cyclization reaction. epa.gov Intramolecular 1,3-dipolar cycloadditions are another class of reactions that can lead to the formation of cyclic structures. rsc.org

Derivatization and Applications in Organic Synthesis

Synthesis of Complex Naphthalene-Based Structures

The inherent reactivity of 2,3-dichloro-1-nitronaphthalene allows for its elaboration into larger, more intricate molecular architectures, including fused ring systems and novel chromophores.

The vicinal dichloro arrangement in this compound is a classic precursor for the synthesis of fused heterocyclic rings, particularly those containing nitrogen. A primary application is in the preparation of nitro-substituted benzo[g]quinoxalines. This transformation is achieved through a cyclocondensation reaction with aromatic 1,2-diamines, such as o-phenylenediamine.

In this reaction, the two chlorine atoms are displaced by the two amino groups of the diamine, forming a new six-membered pyrazine (B50134) ring fused to the naphthalene (B1677914) core. The reaction is driven by the nucleophilic attack of the amine groups on the electron-deficient carbon atoms of the naphthalene ring, a deficiency enhanced by the adjacent nitro group. This method provides a direct route to complex, rigid heterocyclic structures that are of interest in medicinal chemistry and materials science. organic-chemistry.orgnih.govsapub.orgnih.gov

Table 1: Synthesis of Fused Heterocycles from this compound

| Reactant | Product Class | Reaction Type | Resulting Core Structure |

|---|---|---|---|

| o-Phenylenediamine | Benzo[g]quinoxaline | Cyclocondensation | Naphtho[2,3-b]pyrazine |

Aromatic chromophores, the molecular basis for colored compounds, are characterized by extended π-conjugated systems. This compound can be converted into such systems, most notably into azo dyes. The synthesis of these dyes involves a two-step sequence:

Reduction: The nitro group is first reduced to a primary amine (–NH₂) to yield 2,3-dichloro-1-aminonaphthalene. This is typically accomplished using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Diazotization and Coupling: The resulting amino group is then treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a highly reactive diazonium salt. This salt is an excellent electrophile and readily undergoes an azo coupling reaction with an electron-rich aromatic compound, such as 2-naphthol (B1666908) or N,N-dimethylaniline.

The final product is an azo dye containing the N=N linkage, which connects the dichloronaphthalene moiety to another aromatic ring, thereby creating a large, conjugated system that absorbs light in the visible spectrum. youtube.com

Role as a Key Intermediate in Multi-Step Organic Transformations

The utility of this compound extends to its role as a pivotal intermediate in longer, multi-step synthetic sequences. The differential reactivity of its functional groups allows for a programmed series of reactions. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group can be readily reduced to an amine, which can then undergo a host of further transformations. ontosight.ai

A representative multi-step transformation could involve the following sequence:

Selective Nucleophilic Substitution: One of the chlorine atoms is replaced by a nucleophile (e.g., an alkoxide or thiol). The choice of reaction conditions can sometimes allow for selective monosubstitution.

Nitro Group Reduction: The nitro group is reduced to an amine, yielding a multi-functionalized aminonaphthalene derivative.

Amine Functionalization: The newly formed amino group can be acylated, alkylated, or converted into other functional groups via diazotization. rsc.org

This stepwise approach enables the synthesis of highly substituted naphthalene derivatives with precisely controlled substitution patterns, which are often precursors for pharmaceuticals and agrochemicals. ontosight.aiwho.int

Development of Functional Materials Utilizing Naphthalene Derivatives

The unique electronic properties of the nitronaphthalene core can be harnessed to develop advanced functional materials, including those with applications in optics and coloration.

While nitroaromatic compounds are typically non-fluorescent due to rapid non-radiative decay pathways, specific structural modifications can "switch on" fluorescence. A key strategy is the creation of a "push-pull" system within the molecule. nih.gov This can be achieved by introducing a strong electron-donating group (the "push") onto the naphthalene ring system that already contains the electron-withdrawing nitro group (the "pull").

For this compound, this involves the nucleophilic substitution of one of the chlorine atoms with an electron-donating amine, such as piperidine (B6355638) or morpholine. The resulting 2-amino-3-chloro-1-nitronaphthalene derivative possesses an intramolecular charge-transfer (CT) character. This modification alters the energy levels of the excited states, suppressing the non-radiative decay pathways and opening a radiative pathway, resulting in fluorescence. nih.gov Such materials are of interest for applications in sensors and organic light-emitting diodes (OLEDs).

Table 2: Photophysical Properties of Push-Pull Nitronaphthalenes

| Donor Group (at C-2) | Acceptor Group (at C-1) | Expected Emission | Key Feature | Reference Principle |

|---|---|---|---|---|

| Amine (e.g., -NR₂) | Nitro (-NO₂) | Visible Fluorescence | Intramolecular Charge-Transfer (CT) | nih.gov |

Beyond the azo dyes mentioned previously, this compound is a precursor for other classes of dyes, particularly disperse dyes and vat dyes. The chlorine atoms, activated by the nitro group, are readily displaced by the amino groups of other chromophoric molecules, such as aminoanthraquinones or other substituted anilines. ontosight.ai

This reactivity allows for the construction of larger, more complex dye structures by linking the dichloronitronaphthalene unit to other colored systems. The resulting dyes often exhibit high tinctorial strength and good fastness properties, making them suitable for coloring synthetic fibers like polyester. The nitro group itself contributes to the color (as a powerful auxochrome) and can be chemically modified in later steps to further tune the final shade and properties of the dye. ontosight.ainih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. For 2,3-Dichloro-1-nitronaphthalene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to unambiguously assign all proton and carbon signals and confirm the substitution pattern on the naphthalene (B1677914) core.

Based on the structure of this compound, the aromatic region of the ¹H NMR spectrum is expected to show five distinct signals. The electron-withdrawing effects of the nitro group and the chlorine atoms would cause these protons to be deshielded, shifting their resonances downfield. The proton at the C4 position is expected to be a singlet, while the protons on the unsubstituted ring (H5, H6, H7, H8) would appear as a complex pattern of doublets and triplets.

The proton-decoupled ¹³C NMR spectrum is predicted to display ten unique signals, corresponding to the ten carbon atoms of the naphthalene skeleton, as the molecule is asymmetric. The carbons bearing the electron-withdrawing nitro (C1) and chloro (C2, C3) groups are expected to be significantly downfield.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on substituent effects on the naphthalene skeleton. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~145-150 |

| C2 | - | ~130-135 |

| C3 | - | ~128-133 |

| C4 | ~8.0-8.2 (s) | ~125-130 |

| C4a | - | ~130-135 |

| C5 | ~7.8-8.0 (d) | ~128-132 |

| C6 | ~7.5-7.7 (t) | ~126-130 |

| C7 | ~7.6-7.8 (t) | ~127-131 |

| C8 | ~8.1-8.3 (d) | ~124-128 |

| C8a | - | ~132-137 |

Correlated Spectroscopy (COSY) is a 2D NMR experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In a COSY spectrum of this compound, cross-peaks would be expected between the protons on the unsubstituted ring, confirming their connectivity.

Expected COSY Correlations:

A cross-peak between the signals for H5 and H6.

A cross-peak between the signals for H6 and H7.

A cross-peak between the signals for H7 and H8.

The proton at C4 would not show any correlations in the COSY spectrum, as it has no adjacent protons, confirming its isolated nature on the substituted ring. This lack of correlation is a key piece of evidence for the proposed substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful 2D NMR experiments that map correlations between protons and carbons. researchgate.net

The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. researchgate.net For this compound, the HSQC spectrum would show cross-peaks linking the ¹H signals of H4, H5, H6, H7, and H8 to the ¹³C signals of C4, C5, C6, C7, and C8, respectively. This allows for the direct assignment of the protonated carbons.

The HMBC experiment reveals longer-range couplings, typically over two or three bonds (²JCH and ³JCH), which is crucial for identifying the connectivity of the carbon skeleton and assigning quaternary (non-protonated) carbons. researchgate.net

Key Expected HMBC Correlations for Structural Confirmation:

The proton at C4 (H4) would show a three-bond correlation to the carbon C2, which bears a chlorine atom. It would also show correlations to C5 and C8a.

The proton at C5 (H5) would show correlations to C4, C6, and C7, and importantly to the quaternary carbons C4a and C8a.

The proton at C8 (H8) would show correlations to C1 (bearing the nitro group), C6, and C7, as well as the quaternary carbon C8a.

By systematically analyzing these COSY, HSQC, and HMBC correlations, the complete and unambiguous assignment of all proton and carbon resonances can be achieved, thereby confirming the structure of this compound.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₅Cl₂NO₂), HRMS would provide a highly accurate mass measurement of its molecular ion, confirming its molecular formula.

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern resulting from the natural abundance of chlorine isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). For a molecule containing two chlorine atoms like this compound, the molecular ion region will exhibit a characteristic cluster of peaks:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z (Monoisotopic) | Notes |

| [C₁₀H₅³⁵Cl₂NO₂]⁺ | Molecular Ion (M⁺) | 240.9697 | Base peak in the isotopic cluster. |

| [M+2]⁺ | Molecular Ion + 2 Da | 242.9668 | Contains one ³⁷Cl isotope. |

| [M+4]⁺ | Molecular Ion + 4 Da | 244.9638 | Contains two ³⁷Cl isotopes. |

| [M-NO₂]⁺ | Loss of nitro group | 194.9799 | A common fragmentation pathway for nitroaromatics. |

| [M-NO₂-Cl]⁺ | Loss of nitro and one chlorine | 159.9984 | Subsequent loss of a chlorine radical. |

| [M-Cl]⁺ | Loss of a chlorine radical | 206.0083 | Loss of a single chlorine atom. |

The fragmentation pathways of this compound under electron ionization (EI) can be predicted based on the known behavior of nitroaromatic and chlorinated aromatic compounds. Dominant fragmentation pathways often involve the loss of the nitro group and chlorine atoms. libretexts.org

Plausible Fragmentation Pathways:

Loss of the Nitro Group: A primary fragmentation would be the cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a dichloronaphthyl cation at m/z 195.

Loss of Nitric Oxide: An alternative pathway involves rearrangement and loss of nitric oxide (NO), followed by the loss of a carbonyl group (CO).

Loss of Chlorine: The molecule can lose a chlorine radical (•Cl) from the molecular ion to form an ion at m/z 206.

Sequential Losses: Subsequent fragmentation of the [M-NO₂]⁺ ion could involve the loss of a chlorine radical to form an ion at m/z 160, or the loss of HCl.

Analysis of these fragmentation patterns provides corroborating evidence for the presence and location of the nitro and chloro substituents on the naphthalene ring.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the polar functional groups present.

Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1560 - 1520 | Strong |

| Symmetric NO₂ Stretch | 1355 - 1335 | Strong |

| Aromatic C=C Stretch | 1620 - 1580 | Medium |

| Aromatic C=C Stretch | 1520 - 1470 | Medium |

| C-Cl Stretch | 850 - 750 | Strong |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

The most prominent features in the IR spectrum would be the very strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. libretexts.org The positions of these bands are sensitive to the electronic environment, and their presence is a clear indicator of a nitroaromatic compound. Additionally, strong absorptions corresponding to the C-Cl stretching modes and the aromatic C-H out-of-plane bending vibrations would be expected. libretexts.org

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to IR spectroscopy. capes.gov.br

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be very strong. The vibrations of the aromatic ring, particularly the ring "breathing" modes, also typically give rise to intense Raman signals. In contrast to IR, the C-Cl stretch may be weaker but still observable.

Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Symmetric NO₂ Stretch | 1355 - 1335 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Cl Stretch | 850 - 750 | Medium-Weak |

Terahertz Time-Domain Spectroscopy (THz-TDS) for Environmental Pollutant Identification

Terahertz time-domain spectroscopy (THz-TDS) is an emerging and powerful technique for the characterization and identification of various chemical compounds, including environmental pollutants. researchgate.netyale.edu This method probes low-frequency vibrational modes, such as intermolecular interactions and lattice vibrations, which are unique to a specific molecule's structure and conformation. missouri.eduwikipedia.org The THz region of the electromagnetic spectrum, typically defined as 0.1 to 10 THz, provides a "fingerprint" for many complex molecules, making THz-TDS a promising tool for non-destructive chemical identification. researchgate.netwikipedia.org

While direct THz-TDS studies on this compound are not widely available, research on related nitropolycyclic aromatic hydrocarbons (NPAHs) demonstrates the technique's potential. For instance, studies on 1-nitronaphthalene (B515781) have shown distinct absorption peaks in the THz region that are absent in its parent compound, naphthalene. missouri.edu These unique spectral features arise from the molecular structure and lattice vibrational modes influenced by the nitro group. missouri.edu This suggests that this compound would also exhibit a characteristic THz absorption spectrum, differentiated by the specific positions of the chloro and nitro substituents. The technique's sensitivity to molecular structure allows for the discrimination between isomers, which is often a challenge for other analytical methods. missouri.edu Portable THz-TDS systems are also being developed for the remote detection of multicomponent environmental contaminants in the atmosphere. arxiv.org

Table 1: Experimental THz Absorption Peaks for 1-Nitronaphthalene

| Frequency (THz) |

|---|

| 0.52 |

| 0.71 |

| 1.05 |

| 1.26 |

| 1.35 |

| 1.75 |

This table is based on data for 1-nitronaphthalene, a related compound, and is illustrative of the type of data obtained from THz-TDS analysis. missouri.edu

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. slideshare.netyoutube.com The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. youtube.com For a molecule like this compound, which contains a naphthalene ring system (a chromophore), a nitro group, and chlorine atoms (auxochromes), several types of electronic transitions are possible. These include π→π* transitions associated with the aromatic system and n→π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group. youtube.comslideshare.net

The photophysical properties of nitronaphthalenes are complex. Generally, nitronaphthalenes are weakly emissive, with the primary photophysical pathway being the formation of the lowest energy triplet state through rapid intersystem crossing from the initially excited singlet state. nih.gov Studies on 1-nitronaphthalene show that the relaxation of the photoexcited molecule and the formation of the fully relaxed triplet state (T1) occur on a picosecond timescale. nih.gov The presence and position of substituents, such as the two chlorine atoms in this compound, would be expected to influence the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). These substituents can also affect the rates of radiative (fluorescence) and non-radiative (intersystem crossing, internal conversion) decay processes. nih.gov For example, attaching electron-donating groups to the nitronaphthalene core can induce fluorescence, the characteristics of which are sensitive to solvent polarity. nih.gov

Table 2: General Effects of Substituents on Nitronaphthalene Photophysics

| Substituent Type | Effect on Absorption | Effect on Emission | Reference |

|---|---|---|---|

| Electron-donating (e.g., amino group) | Can introduce new absorption bands (push-pull interactions) | May induce fluorescence, often with solvatochromic shifts | nih.gov |

| Electron-withdrawing (e.g., additional nitro group) | Shifts absorption bands (typically bathochromic) | Generally leads to weak emission (phosphorescence) | nih.gov |

This table summarizes general trends observed in substituted nitronaphthalenes. The specific effects for this compound would depend on the interplay between the chloro and nitro groups.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, identification, and purity assessment of individual components from complex mixtures. For a compound like this compound, both gas and liquid chromatography are highly applicable.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like nitrated and chlorinated naphthalenes. shimadzu.comnist.gov In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). mdpi.com

The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification of the compound. nist.gov GC-MS is frequently used to analyze reaction products and to determine the presence of isomers and impurities. mdpi.comcapes.gov.br For instance, methods have been developed for the GC-MS analysis of nitrate (B79036) and nitrite (B80452) in various samples after derivatization to make them more volatile. nih.govnih.gov While this compound can likely be analyzed directly, derivatization techniques can be employed to enhance sensitivity and chromatographic performance if needed. nih.govdoaj.org

Table 3: Example GC-MS Analytical Conditions for Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph Mass Spectrometer | shimadzu.com |

| Column | Stabilwax (30 m × 0.25 mm I.D., 0.5 µm) | shimadzu.com |

| Injection Mode | Splitless | mdpi.com |

| Injection Volume | 1 µL | shimadzu.com |

| Temperatures | Injection Port: 250 °C, Ion Source: 200 °C, Interface: 240 °C | shimadzu.com |

| Ionization Mode | Electron Ionization (EI) | mdpi.com |

This table provides typical GC-MS parameters used for the analysis of naphthalene and related compounds, which would be a starting point for method development for this compound.

High-performance liquid chromatography (HPLC) is a premier technique for the separation and purity assessment of non-volatile or thermally labile compounds. energetic-materials.org.cn For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net

Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the C18 column and thus have longer retention times. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature. energetic-materials.org.cn Advanced detectors, such as a Photo Diode Array (PDA) or UV-Vis detector, are used to monitor the column effluent. nih.govresearchgate.net The PDA detector provides spectral information for each peak, which aids in peak identification and purity assessment. A well-developed HPLC method can effectively separate this compound from its isomers and other process-related impurities. nih.govsielc.com

Table 4: Typical RP-HPLC Conditions for Analysis of Nitronaphthalene Impurities

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Shimadzu HPLC with PDA detector | researchgate.net |

| Column | Symmetry C18 (250 × 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and a buffer (e.g., KH2PO4) | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 230 nm | nih.govresearchgate.net |

| Column Temperature | 25 °C | energetic-materials.org.cn |

This table outlines a validated HPLC method for 1-fluoronaphthalene (B124137) and its impurities, including 1-nitronaphthalene, demonstrating a viable approach for this compound analysis.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 2,3-dichloro-1-nitronaphthalene. These methods allow for the detailed analysis of molecular orbitals and the prediction of how the molecule will interact with other chemical species.

Molecular Orbital Theory and Frontier Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. brsnc.inlibretexts.org This delocalization of electrons is fundamental to understanding chemical bonding and reactivity. brsnc.in Frontier Molecular Orbital (FMO) theory, a key application of MO theory, simplifies the prediction of reaction mechanisms by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

The HOMO, being the orbital with the highest energy containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, dictates the molecule's capacity to act as an electrophile or electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For nitroaromatic compounds like this compound, the strong electron-withdrawing nature of the nitro group significantly influences the energy levels of the frontier orbitals. This makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. nih.gov Computational studies on similar nitroaromatic systems have shown that the introduction of substituents can further modulate the energies of the HOMO and LUMO, thereby fine-tuning the molecule's reactivity. researchgate.net The analysis of the coefficients of the atomic orbitals contributing to the HOMO and LUMO can pinpoint the most reactive sites within the molecule.

Table 1: Key Concepts in Molecular Orbital Theory

| Term | Description |

|---|---|

| Molecular Orbital (MO) | A mathematical function describing the location and wave-like behavior of an electron in a molecule. |

| Highest Occupied Molecular Orbital (HOMO) | The molecular orbital of highest energy that is occupied by electrons. It is associated with the molecule's nucleophilicity. youtube.com |

| Lowest Unoccupied Molecular Orbital (LUMO) | The molecular orbital of lowest energy that is unoccupied by electrons. It is associated with the molecule's electrophilicity. youtube.com |

| Frontier Molecular Orbital (FMO) Theory | An application of MO theory that uses the HOMO and LUMO to predict the reactivity and selectivity of chemical reactions. wikipedia.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of molecular stability and reactivity. |

Spin-Orbit Coupling and Excited State Dynamics

The photophysical and photochemical behavior of this compound is governed by its excited-state dynamics, where spin-orbit coupling plays a crucial role. wikipedia.org Spin-orbit coupling is a relativistic effect that describes the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. wikipedia.org This interaction facilitates transitions between electronic states of different spin multiplicities, such as from a singlet state (spins paired) to a triplet state (spins unpaired), a process known as intersystem crossing (ISC). nih.govnih.gov

For many nitroaromatic compounds, ISC is an extremely efficient and rapid process, often occurring on the sub-picosecond timescale. nih.gov This rapid transition to the triplet manifold is a primary reason why many nitroaromatics are non-fluorescent or weakly fluorescent, as it provides a highly effective non-radiative decay pathway for the initially populated singlet excited state. nih.gov Theoretical calculations, such as time-dependent density-functional theory (TD-DFT), are instrumental in understanding these dynamics. nih.gov They can be used to calculate the energies of the singlet and triplet excited states and the magnitude of the spin-orbit coupling matrix elements between them. nih.govmdpi.com

Studies on related nitronaphthalene derivatives have shown that the rate of intersystem crossing is sensitive to factors such as the energy gap between the interacting singlet and triplet states and the specific regions of the potential energy surface sampled upon photoexcitation. acs.org The presence of heavy atoms, like chlorine in this compound, can further enhance spin-orbit coupling, potentially leading to even faster intersystem crossing rates. The investigation of these excited-state dynamics is critical for applications in photosensitization and photochemistry. nih.govnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify key intermediates, transition states, and the most probable reaction pathways.

Transition State Characterization and Reaction Pathway Optimization

A central aspect of computational reaction mechanism studies is the characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical bottleneck for the reaction. By locating and characterizing the transition state structure, chemists can calculate the activation energy, which is a key determinant of the reaction rate.

For reactions such as nucleophilic aromatic substitution (SNAr) on electron-deficient rings like this compound, computational methods can model the stepwise process involving the formation of a Meisenheimer complex (a σ-adduct) followed by the departure of a leaving group. acs.org The geometry, energy, and vibrational frequencies of the transition state leading to the Meisenheimer intermediate can be calculated, providing a detailed picture of the bond-forming and bond-breaking processes. researchgate.net Reaction pathway optimization involves tracing the minimum energy path connecting reactants, transition states, and products, confirming that the identified transition state indeed connects the desired species.

Solvent Effects in Reaction Kinetics and Thermodynamics

The solvent in which a reaction is carried out can have a profound impact on its kinetics and thermodynamics. nih.govchemrxiv.org Computational models can account for these solvent effects through various approaches, most commonly through implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. acs.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For instance, polar solvents are expected to stabilize charged species like transition states and intermediates in SNAr reactions more effectively than nonpolar solvents, which can significantly alter the reaction's activation energy. acs.orgchemrxiv.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can play a critical role in the reaction mechanism. nih.gov For example, hydrogen bonding from a protic solvent to the nitro group of this compound could influence its electronic structure and reactivity. The choice of computational model depends on the specific system and the level of detail required to accurately describe the solvent's role.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules and their interactions with their environment over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules, offering insights into processes that occur on timescales from femtoseconds to microseconds.

For this compound, MD simulations can be employed to investigate its interactions with solvent molecules, other solutes, or biological macromolecules. For instance, simulations could model the solvation of this compound in different solvents, revealing details about the structure and dynamics of the solvation shell. This information is complementary to the energetic insights gained from quantum chemical calculations of solvent effects.

Furthermore, MD simulations are invaluable for studying the formation and stability of molecular complexes. nih.gov This is particularly relevant for understanding how this compound might bind to a biological target or self-assemble. By simulating the system over a sufficient period, one can observe the preferred binding modes, calculate binding free energies, and understand the dynamic nature of the intermolecular interactions that hold the complex together. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of its atomic coordinates.

Structure-Property Relationship Studies via Computational Approaches

Computational studies are pivotal in establishing a clear correlation between the three-dimensional arrangement of atoms in this compound and its macroscopic properties. By employing sophisticated software and theoretical models, researchers can calculate a variety of molecular descriptors that quantify different aspects of the compound's structure and electronics. These descriptors, in turn, can be correlated with experimentally observed properties or used to predict the behavior of related, yet unsynthesized, compounds.

Detailed Research Findings

While specific, in-depth computational research exclusively focused on this compound is not extensively documented in publicly available literature, a wealth of information can be gleaned from studies on the broader classes of nitroaromatic compounds and halogenated naphthalenes. researchgate.netresearchgate.net These studies consistently highlight the importance of several key molecular features in determining the properties and potential biological activity of these types of compounds.

Quantum Chemical Descriptors: Quantum mechanics-based calculations, particularly using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods can provide accurate estimations of electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the LUMO (ELUMO) is frequently identified as a critical descriptor in QSAR models for nitroaromatic compounds, as it relates to the molecule's ability to accept an electron and its electrophilicity. researchgate.netnih.gov For this compound, the presence of the electron-withdrawing nitro group and chlorine atoms is expected to significantly lower the LUMO energy, influencing its reactivity.

Topological and Physicochemical Descriptors: Beyond electronic properties, other descriptors also play a crucial role. The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity and is a common descriptor in QSAR studies of toxicity. doi.org The arrangement and number of substituents on the naphthalene (B1677914) core also give rise to specific topological indices that capture aspects of the molecular shape and connectivity. nih.gov

The following interactive table summarizes key molecular descriptors that are typically calculated in computational studies of nitroaromatic compounds and would be relevant for understanding the structure-property relationships of this compound.

| Descriptor Category | Descriptor Name | Description | Predicted Influence on this compound |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | The electron-withdrawing groups would likely lower the HOMO energy, making it a poorer electron donor. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons and electrophilicity. | The nitro and chloro groups are expected to significantly lower the LUMO energy, increasing its electrophilicity. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | The asymmetrical substitution pattern would result in a significant dipole moment. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the compound's hydrophobicity. | The presence of chlorine atoms would increase its hydrophobicity compared to unsubstituted nitronaphthalene. |

| Topological | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 242.05 g/mol ontosight.ai |

| Topological | Molecular Connectivity Indices | Numerical descriptors of molecular topology. | These would be unique to the specific arrangement of atoms in the molecule. |

Further computational investigations focused specifically on this compound would be invaluable in refining our understanding of its unique structure-property profile and would provide a more detailed and predictive framework for its behavior.

Environmental Transformation and Biotransformation Pathways

Photochemical Degradation in Aqueous and Atmospheric Environments

Photochemical degradation, driven by sunlight, is a significant transformation pathway for nitronaphthalenes in atmospheric and aquatic environments. nottingham.ac.uk This process involves the absorption of light energy, which initiates a series of chemical reactions. In the atmosphere, such reactions can occur in the gas phase or on the surface of aerosols, while in water, they occur in the aqueous phase. nottingham.ac.ukcopernicus.org

Nitronaphthalenes, such as 1-nitronaphthalene (B515781) (1NN), which serves as a model for related compounds, are effective photosensitizers. researchgate.net Upon absorbing light, they are promoted to a highly reactive excited triplet state (³1NN*). researchgate.netacs.org This excited state can then transfer its energy to other molecules or react directly with them, a process known as self-photosensitization because the compound itself initiates the photoreactions.

The triplet state of 1NN is efficiently quenched by molecular oxygen, with a bimolecular quenching rate constant of (1.95 ± 0.05) × 10⁹ M⁻¹ s⁻¹. acs.org This interaction is a key step in the formation of other reactive species. The decay of the triplet state is also highly dependent on pH, accelerating in acidic conditions due to the formation of a protonated triplet state. acs.org This ability to form a reactive triplet state that interacts with common environmental components like oxygen and halides makes nitronaphthalenes potential sources of radical species in atmospheric waters. acs.org

The self-photosensitized reactions of nitronaphthalenes lead to the generation of several highly reactive photoproducts and intermediates. The interaction between the excited triplet state and molecular oxygen can produce singlet oxygen (¹O₂), the hydroperoxyl radical (HO₂•), and potentially the hydroxyl radical (•OH) in aqueous media. acs.org

Furthermore, the excited triplet state can engage in electron transfer with halide anions (like chloride, Br⁻), leading to the formation of dihalogen radical anions (X₂•⁻) in solution. acs.org In some cases, the photolysis of nitronaphthalenes can also lead to the formation of a naphthoxy radical, which can undergo self-reaction and contribute to the formation of secondary organic aerosols in the atmosphere. acs.org The photochemical oxidation of similar chlorinated compounds has been shown to yield intermediates such as chloride ions and various organic acids, including chloroacetic acid, suggesting a plausible degradation pathway for 2,3-dichloro-1-nitronaphthalene. nih.gov

Table 1: Potential Photochemical Reaction Intermediates of Nitronaphthalenes

| Intermediate/Product | Formation Pathway | Environmental Significance |

|---|---|---|

| Excited Triplet State (³1NN*) | Absorption of UV light by the nitronaphthalene molecule. researchgate.netacs.org | Key reactive species that initiates photosensitization. acs.org |

| Singlet Oxygen (¹O₂) | Energy transfer from the excited triplet state to molecular oxygen. acs.org | A highly reactive oxygen species that can oxidize other pollutants. |

| Hydroxyl Radical (•OH) | Potential product from photoreactions of the triplet state in the presence of oxygen. acs.org | A powerful, non-selective oxidant in atmospheric and aquatic systems. |

| Dihalogen Radical Anions (X₂•⁻) | Electron transfer from halide anions to the excited triplet state. acs.org | Contributes to the transformation of organic matter in sunlit waters. |

| Naphthoxy Radical | Photolysis of the nitronaphthalene molecule. acs.org | Can lead to the formation of secondary organic aerosols. acs.org |

Abiotic Transformation Processes (e.g., Hydrolysis, Oxidation)

Beyond photochemical reactions, this compound can undergo other abiotic (non-biological) transformations, although these are often less significant than biotic or photochemical pathways. snu.ac.kr These processes include hydrolysis and chemical oxidation.

Hydrolysis is the chemical reaction where a water molecule is added to the compound, potentially leading to the substitution of a functional group. snu.ac.kr This process is often slow for stable aromatic compounds but can be influenced by environmental pH. snu.ac.kr

Oxidation-Reduction (Redox) Reactions can be promoted by naturally occurring chemical oxidants or mineral surfaces. snu.ac.kr The oxidation state of the carbon atoms in the molecule influences its susceptibility to these reactions. snu.ac.kr Generally, increased halogenation on an aromatic ring can increase its resistance to degradation, making chlorinated compounds like this compound relatively recalcitrant. snu.ac.kr

Microbial Biotransformation Mechanisms

Microbial biotransformation is a critical process for the breakdown of organic pollutants in the environment. snu.ac.krmedcraveonline.com Microorganisms such as bacteria and fungi have evolved diverse enzymatic systems to transform complex organic molecules into simpler, less toxic compounds, a process known as biodegradation. medcraveonline.com For many recalcitrant chemicals, including nitroaromatic compounds, microbial action is the most significant removal pathway. snu.ac.kr

Under aerobic conditions, the initial step in the bacterial degradation of aromatic compounds like nitronaphthalenes is typically catalyzed by a class of enzymes called ring-hydroxylating dioxygenases. nih.govnih.gov These are multi-component enzyme systems that incorporate both atoms of a molecular oxygen (O₂) into the aromatic ring, destabilizing it and preparing it for cleavage. nih.gov

While the specific pathway for this compound is not fully detailed, extensive research on analogous compounds like 1-nitronaphthalene and dichloronitrobenzene provides a strong model. sjtu.edu.cnasm.org The degradation of 1-nitronaphthalene is initiated by a 1-nitronaphthalene dioxygenase (1-NN dioxygenase), which attacks the aromatic ring. sjtu.edu.cn Similarly, a dioxygenase from Diaphorobacter sp. strain JS3051 is known to act on 2,3-dichloronitrobenzene (B165493). asm.org This initial dioxygenase attack on the aromatic ring leads to the formation of a dihydrodiol intermediate. researchgate.net

A crucial outcome of the initial dioxygenase attack on nitroaromatic compounds is enzymatic denitration—the removal of the nitro (-NO₂) group, which is often responsible for the compound's toxicity. sjtu.edu.cn This process releases the nitro group as nitrite (B80452) (NO₂⁻). sjtu.edu.cn The 1-NN dioxygenase, for instance, exhibits denitrating activity, converting the substrate into a dihydroxylated product. sjtu.edu.cn

Following denitration and the formation of a dihydroxylated intermediate, such as a dichlorocatechol, the now-destabilized aromatic ring is susceptible to cleavage. asm.orgresearchgate.net Other enzymes catalyze the opening of the ring, breaking it down into smaller aliphatic molecules. researchgate.net These smaller molecules can then be funneled into the central metabolic pathways of the microorganism, such as the Krebs cycle, where they are used for energy and cell growth, ultimately leading to the mineralization of the original pollutant into carbon dioxide and water. researchgate.net

Table 2: Key Enzymes and Products in the Biotransformation of Nitronaphthalenes and Analogs

| Enzyme/System | Substrate Analog | Initial Product(s) | Function |

|---|---|---|---|

| 1-Nitronaphthalene Dioxygenase (NinAaAbAcAd) | 1-Nitronaphthalene | 1,2-Dihydroxynaphthalene, Nitrite sjtu.edu.cn | Initiates degradation via dioxygenation and denitration. sjtu.edu.cn |

| 2,3-Dichloronitrobenzene Dioxygenase | 2,3-Dichloronitrobenzene | Dichlorocatechol asm.org | Oxidizes the chlorinated and nitrated aromatic ring. asm.org |

| Ring-Hydroxylating Dioxygenases (General) | Aromatic Hydrocarbons | cis-Dihydrodiols nih.govresearchgate.net | Incorporates O₂ into the aromatic ring, the first step in aerobic degradation. nih.gov |

| Catechol 2,3-Dioxygenases | Catechols | Krebs Cycle Intermediates (eventually) researchgate.net | Cleaves the aromatic ring of the dihydroxylated intermediate. researchgate.net |

Evolution of Catabolic Pathways for Nitroaromatic Compounds

The widespread introduction of synthetic nitroaromatic compounds into the environment, largely through industrial activities, has presented a significant challenge to the metabolic capabilities of microorganisms. These compounds are often toxic and recalcitrant. However, the exposure of microbial communities to these novel chemical structures has driven the evolution of new catabolic pathways for their degradation. This evolutionary process is a contemporary example of microbial adaptation and provides valuable insights into how life can respond to new environmental pressures.

The evolution of these pathways often occurs in a modular fashion, involving the recruitment and assembly of genes from different sources. Bacteria in contaminated environments have been observed to develop pathways for the degradation of nitroaromatic compounds that are in various stages of development. nih.gov This suggests an ongoing evolutionary process where new enzymatic functions and regulatory systems are being selected for and refined.

A key mechanism in the evolution of these catabolic pathways is the recruitment of pre-existing enzymes with broad substrate specificities. These enzymes, often involved in the metabolism of naturally occurring aromatic compounds, can undergo mutations that enhance their activity towards the new synthetic nitroaromatic substrates. Over time, gene duplication events can allow for the specialization of these enzymes, leading to more efficient and specific degradation pathways.

The regulation of these newly evolved pathways is also a critical aspect of their evolution. In many cases, the regulatory systems are still in a nascent stage. For instance, in the degradation of dinitrotoluene (DNT) by Burkholderia sp. strain DNT, the transcriptional regulator DntR, which controls the expression of the DNT dioxygenase genes, does not respond to DNT itself but to salicylate, the effector of its ancestral regulator. nih.gov This indicates that while the catabolic enzymes have acquired new specificities, the corresponding regulatory system has not yet fully adapted.

Different strategies have been observed for the microbial catabolism of nitroaromatic compounds. For example, two distinct pathways have evolved for the degradation of nitrobenzene (B124822). who.int One pathway, found in Pseudomonas pseudoalcaligenes JS45, involves the reduction of nitrobenzene to hydroxylaminobenzene, which is then rearranged to 2-aminophenol (B121084) and subsequently mineralized. Another pathway involves an initial dioxygenase attack on the aromatic ring.

While significant progress has been made in understanding the degradation of many synthetic nitroaromatic compounds, the biotransformation of certain complex structures, such as this compound, remains largely uncharacterized. However, studies on related compounds can provide valuable insights. For instance, the degradation of 2,3-dichloronitrobenzene by Diaphorobacter sp. strain JS3051 involves a Nag-like dioxygenase that converts it to 3,4-dichlorocatechol. nih.gov This suggests that a similar dioxygenase-initiated pathway could potentially be involved in the initial steps of this compound degradation.

Table 1: Examples of Evolved Catabolic Pathways for Nitroaromatic Compounds

| Compound | Degrading Organism | Key Initial Enzyme(s) | Initial Product(s) | Reference |

| Dinitrotoluene (DNT) | Burkholderia sp. strain DNT | Dinitrotoluene dioxygenase | 4-Methyl-5-nitrocatechol | nih.gov |

| Nitrobenzene | Pseudomonas pseudoalcaligenes JS45 | Nitrobenzene nitroreductase | Hydroxylaminobenzene | who.int |

| 2,3-Dichloronitrobenzene | Diaphorobacter sp. strain JS3051 | 2,3-Dichloronitrobenzene dioxygenase | 3,4-Dichlorocatechol | nih.gov |

| 2-Chloronitrobenzene | Pseudomonas stutzeri ZWLR2-1 | Dioxygenase | 3-Chlorocatechol | nih.gov |

Environmental Fate Modeling and Persistence Studies

The environmental fate of a chemical compound describes its transport, transformation, and ultimate disposition in the various environmental compartments, including air, water, soil, and sediment. inchem.org For persistent organic pollutants (POPs), such as many chlorinated aromatic compounds, understanding their environmental fate is crucial for assessing their potential for long-range transport, bioaccumulation, and adverse ecological effects. epa.gov

Environmental fate models are powerful computational tools used to predict the distribution and persistence of chemicals in the environment. boerenlandvogels.nl These models integrate information on a chemical's physical-chemical properties, emission rates, and the characteristics of the environmental system to simulate its behavior over time. boerenlandvogels.nl Various types of models exist, ranging from simple multimedia box models to more complex, spatially resolved models. nih.govnih.gov

Key inputs for environmental fate models include:

Physical-Chemical Properties: Vapor pressure, water solubility, octanol-water partition coefficient (Kow), and organic carbon-water (B12546825) partition coefficient (Koc).

Transformation Rates: Half-lives for degradation processes such as biodegradation, hydrolysis, and photolysis in different environmental media. nih.gov

Emission Scenarios: The rate and location of chemical release into the environment.

Chlorinated naphthalenes, as a class of compounds, are known for their persistence in the environment. who.intinchem.org Their tendency to adsorb to soil and sediment increases with the degree of chlorination. who.intinchem.org This means that higher chlorinated congeners, such as a dichloronitronaphthalene, are expected to be less mobile and more persistent in soil and sediment.

While monochloronaphthalenes have been shown to be biodegradable under aerobic conditions, there is a lack of information on the biodegradation of more highly chlorinated congeners. who.intinchem.org An atmospheric half-life of 2.7 days has been reported for 1,4-dichloronaphthalene, suggesting that atmospheric transport and subsequent deposition could be a relevant environmental pathway. who.intinchem.org Direct photolysis in water, air, or on soil may also contribute to the transformation of chlorinated naphthalenes as they absorb light at environmentally relevant wavelengths. who.intinchem.org

Given the general characteristics of chlorinated naphthalenes, it can be inferred that this compound is likely to be a persistent compound in the environment, with a tendency to partition to soil and sediment. Its degradation is expected to be slow, particularly in anaerobic environments.

Table 2: Environmental Fate Parameters for Related Chlorinated Aromatic Compounds

| Compound | Parameter | Value | Environmental Compartment | Reference |

| 1,4-Dichloronaphthalene | Atmospheric Half-life | 2.7 days | Air | who.intinchem.org |

| Chlorinated Naphthalenes | Sorption | Increases with chlorination | Soil and Sediment | who.intinchem.org |

| Monochloronaphthalene | Biodegradation | Readily degradable | Soil and Water (aerobic) | who.intinchem.org |

| Higher Chlorinated Naphthalenes | Biodegradation | No information on ready biodegradability | - | who.intinchem.org |

Q & A

Q. Advanced

- In vitro assays : Use hepatic microsomes (rat/human) to identify phase I metabolites (oxidation, reduction) via LC-MS/MS .

- Isotopic labeling : Incorporate ¹⁴C-labeled compound in animal studies to track metabolite distribution in urine and feces .

- Computational modeling : Apply QSAR models to predict reactive intermediates (e.g., epoxides) that may form DNA adducts .

What analytical techniques are validated for quantifying this compound in environmental matrices?

Q. Basic

- GC-ECD : Electron capture detection offers high sensitivity for chlorinated compounds in soil/water extracts .

- HPLC-UV : Reverse-phase columns (C18) with UV detection at 254 nm quantify nitronaphthalenes in air particulate samples .

- Quality control : Spike recovery tests (80–120%) and internal standards (e.g., deuterated analogs) ensure precision .

What computational models are available to predict the reactivity and degradation products of this compound under varying environmental conditions?

Q. Advanced

- DFT calculations : Predict bond dissociation energies to model photolytic cleavage of C-Cl bonds .

- Environmental fate models : Use EPI Suite to estimate hydrolysis half-lives and biodegradation potential .

- Tropospheric degradation : Simulate OH radical interactions via AOPWIN to identify nitro-to-hydroxyl substitution products .

How should researchers design inhalation exposure studies to assess the respiratory toxicity of this compound?

Q. Basic

- Chamber setup : Use whole-body inhalation chambers with controlled aerosol generation (0.1–10 mg/m³) .

- Endpoint selection : Monitor lung histopathology, oxidative stress markers (e.g., 8-isoprostane), and mucociliary clearance rates .

- Species selection : Rodent models (rats/mice) are standard, but include comparative studies with human primary bronchial epithelial cells .

What strategies are effective in identifying and prioritizing data gaps for risk assessment of halogenated nitronaphthalenes?

Q. Advanced

- ATSDR’s framework : Prioritize gaps in toxicokinetics (e.g., dermal absorption rates) and long-term carcinogenicity studies .

- Weight-of-evidence analysis : Rank data quality using criteria from CERCLA Section 104(i)(5), focusing on mechanistic coherence and reproducibility .

- Stakeholder collaboration : Engage NTP and EPA to align research agendas with regulatory needs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.